5-Bromo-N-isopropyl-2-nitroaniline
Overview
Description
5-Bromo-N-isopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is typically stored in a refrigerator . The compound appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of anilines, such as this compound, often involves a multistep process . This process can include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a nitro group (NO2), and an isopropyl group (C3H7) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 259.1 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research shows the development of synthetic techniques for compounds related to 5-Bromo-N-isopropyl-2-nitroaniline. For instance, Peterson and Tolman (1977) explored the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines through the reaction of 5-bromo-2-methylpyridine with o-nitroaniline, leading to further structural confirmation and correction of earlier reports (Peterson & Tolman, 1977).
Large-Scale Production : Agosti et al. (2017) demonstrated the large-scale production of 5-Bromo-2-nitropyridine, a compound related to this compound, focusing on hydrogen peroxide oxidation. This study provided insights into optimizing production processes for such compounds (Agosti et al., 2017).
Applications in Material Science
- Spectral Analysis : Sundaraganesan et al. (2005) conducted a detailed study on the vibrational and optical properties of 5-Bromo-2-nitropyridine. Their research utilized Fourier transform Raman and infrared spectroscopy, providing valuable data for materials science applications (Sundaraganesan et al., 2005).
Pharmaceutical and Biological Research
- Antimicrobial and Anti-tubercular Activity : Shingalapur et al. (2009) synthesized a series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, which showed significant anti-tubercular and anti-microbial activities. This indicates the potential of this compound derivatives in pharmaceutical applications (Shingalapur, Hosamani & Keri, 2009).
Safety and Toxicity Studies
- Toxicological Evaluation : A study by Liebert (1990) on a related compound, 5-Bromo-5-Nitro-1,3-Dioxane, provided insights into its safety as a preservative in cosmetic products. This kind of research is crucial for understanding the safety profile of related compounds including this compound (Liebert, 1990).
Miscellaneous Applications
- Computational Analysis : Arulaabaranam et al. (2021) performed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, focusing on molecular structure, energy, and biological prominence. This kind of research aids in the theoretical understanding and potential applications of related compounds like this compound (Arulaabaranam et al., 2021)
Safety and Hazards
Mechanism of Action
Target of Action
Nitroanilines, the class of compounds to which it belongs, are known to interact with various biological targets, depending on their specific substitutions .
Mode of Action
It’s worth noting that nitroanilines can undergo various reactions, including nitration, conversion from the nitro group to an amine, and bromination . The sequence of these reactions can significantly influence the compound’s interaction with its targets .
Biochemical Pathways
Nitroanilines, in general, can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s structure suggests that it may have certain properties common to nitroanilines, such as potential for bioactivation and formation of reactive metabolites .
Result of Action
Nitroanilines can have various effects depending on their specific substitutions and the biological context .
Action Environment
The action, efficacy, and stability of 5-Bromo-N-isopropyl-2-nitroaniline can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other chemical species, pH, temperature, and other conditions .
Properties
IUPAC Name |
5-bromo-2-nitro-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQPXTZYZCTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647932 | |
Record name | 5-Bromo-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863604-71-1 | |
Record name | 5-Bromo-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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